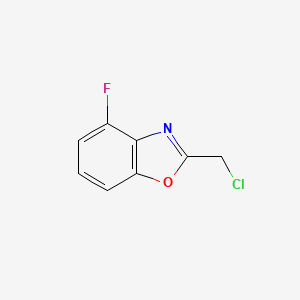

2-(Chloromethyl)-4-fluoro-1,3-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-4-fluoro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOPPVPQYXKXJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(O2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloromethyl 4 Fluoro 1,3 Benzoxazole

Foundational Synthesis of 1,3-Benzoxazole Ring Systems

The construction of the 1,3-benzoxazole core is a well-established area of heterocyclic chemistry, with the most prevalent methods originating from 2-aminophenol (B121084) precursors.

The traditional and most direct route to the benzoxazole (B165842) scaffold involves the condensation of a 2-aminophenol with a carbonyl-containing compound. nih.gov This reaction joins the two primary components of the final ring system. A wide variety of reagents can supply the necessary carbon atom that will become the 2-position of the benzoxazole ring. These include carboxylic acids, aldehydes, acid chlorides, and orthoesters. nih.govnih.gov The reaction between the amino group of the 2-aminophenol and the carbonyl group of the second reagent forms a Schiff base or an amide intermediate, which is primed for the subsequent cyclization step.

Table 1: Common Reagents for Condensation with 2-Aminophenols

| Reagent Class | Specific Example | Intermediate |

| Carboxylic Acids | Chloroacetic Acid | Amide |

| Acid Chlorides | Chloroacetyl Chloride | Amide |

| Aldehydes | Benzaldehyde | Schiff Base |

| Orthoesters | Triethyl Orthoformate | Imidate |

The choice of reagent and reaction conditions can be tailored to accommodate various substituents on the starting materials, making this a versatile foundational strategy.

Following the initial condensation, an intramolecular cyclization reaction is necessary to form the oxazole (B20620) ring. This step typically involves the nucleophilic attack of the hydroxyl group of the 2-aminophenol onto the intermediate imine or amide carbon. This is often followed by a dehydration or elimination step to yield the aromatic benzoxazole ring.

This cyclization is frequently promoted by acidic catalysts, which facilitate the dehydration of the cyclized intermediate. Polyphosphoric acid (PPA) is a classic and effective reagent for this transformation, acting as both a catalyst and a dehydrating agent. nih.gov However, due to difficulties in handling and environmental concerns, other catalysts have been developed. These include Brønsted acids, Lewis acids, and various metal catalysts that can mediate the reaction under milder conditions. nih.gov In some cases, the condensation and cyclization can be performed in a one-pot procedure, streamlining the synthesis. aurigeneservices.com

Introduction of the Fluoro Substituent at the 4-Position

To synthesize the target molecule, a fluorine atom must be present at the 4-position of the benzoxazole ring. This is most efficiently accomplished by starting with a precursor that already contains the fluorine atom in the correct location.

The most direct and common strategy for synthesizing 4-fluoro-1,3-benzoxazoles is to begin with a correspondingly substituted 2-aminophenol. For the target molecule, the key starting material is 2-amino-3-fluorophenol (B155953) . guidechem.comchemicalbook.comsigmaaldrich.com By using this precursor, the fluorine atom is correctly positioned from the outset, which circumvents the challenges associated with regioselective fluorination of a pre-formed benzoxazole ring.

The synthesis of 2-amino-3-fluorophenol itself typically starts from a commercially available fluorinated nitrobenzene (B124822) derivative. A common route involves the reduction of 3-fluoro-2-nitrophenol. guidechem.com This reduction can be achieved using various methods, including catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst or by using reducing agents like tin(II) chloride. guidechem.com

Synthetic Route to 2-amino-3-fluorophenol:

Nitration: Introduction of a nitro group ortho to the fluorine in a suitable precursor like 1,3-difluorobenzene.

Hydroxylation/Methoxylation: Introduction of a hydroxyl group or a precursor like a methoxy (B1213986) group.

Reduction: Conversion of the nitro group to an amino group to yield 2-amino-3-fluorophenol. guidechem.com

While precursor-based methods are preferred, it is relevant to understand the principles of regioselective fluorination. Direct fluorination of an existing benzoxazole ring to specifically target the 4-position is synthetically challenging. The regioselectivity of electrophilic aromatic substitution on the benzoxazole ring is governed by the electron-donating and -withdrawing nature of the fused ring system. Direct fluorination often leads to a mixture of products.

Modern fluorination techniques rely on several mechanisms:

Electrophilic Fluorination: Uses reagents like Selectfluor® that act as a source of an electrophilic fluorine atom ("F+"). The outcome is directed by the electronic properties of the substrate.

Nucleophilic Fluorination: Involves the displacement of a leaving group by a fluoride (B91410) ion (F-). This requires a suitable precursor with a good leaving group (like a nitro group or a halogen) at the target position.

Radical Fluorination: Involves fluorine radicals, often used for less activated C-H bonds.

Achieving high regioselectivity often requires the use of directing groups that can guide the fluorinating agent to a specific position on the aromatic ring. However, due to the reliability and higher yields of using a pre-fluorinated starting material like 2-amino-3-fluorophenol, direct fluorination of the benzoxazole core is less common for this specific target. guidechem.comchemicalbook.comsigmaaldrich.com

Incorporation of the 2-(Chloromethyl) Moiety

The final step in the synthesis is the introduction of the chloromethyl group at the 2-position of the benzoxazole ring. This is accomplished during the condensation and cyclization stage by selecting a reagent that contains the required chloroacetic fragment.

The most common and effective reagents for this purpose are chloroacetic acid or its more reactive derivative, chloroacetyl chloride . nih.govgoogle.com When 2-amino-3-fluorophenol is reacted with either of these reagents, an N-(3-fluoro-2-hydroxyphenyl)-2-chloroacetamide intermediate is formed. Subsequent acid-catalyzed cyclization and dehydration of this intermediate yield the final product, 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole. nih.govresearchgate.netijsrst.com This method is analogous to the synthesis of other 2-(chloromethyl) benzazoles, which are also prepared from the corresponding ortho-substituted aniline (B41778) and a chloroacetic acid derivative. nih.govresearchgate.netijsrst.com

Reactions with Chloroacetyl Chloride or Chloroacetic Acid

The reaction of 2-aminophenols with chloroacetyl chloride is a common method for the synthesis of 2-(chloromethyl)benzoxazole derivatives. This reaction proceeds through an initial N-acylation of the amino group to form a 2-chloro-N-(2-hydroxy-6-fluorophenyl)acetamide intermediate. Subsequent intramolecular cyclization, often promoted by heat or a dehydrating agent, leads to the formation of the benzoxazole ring. While specific conditions for the 4-fluoro derivative are not extensively detailed in publicly available literature, analogous reactions with other substituted 2-aminophenols provide a general framework. For instance, the condensation of 2-aminobenzothiazole-6-carboxylic acid with chloroacetyl chloride has been reported to yield the corresponding 2-(2-chloroacetylamino)benzothiazole derivative, which can then undergo further transformations. guidechem.com

Alternatively, chloroacetic acid can be used directly. In a notable synthetic pathway for a related compound, methyl 2-(chloromethyl) benzoxazole-5-carboxylate was prepared by treating the corresponding aminophenol derivative with chloroacetic acid. rsc.org This approach typically requires a strong acid catalyst, such as polyphosphoric acid (PPA), and elevated temperatures to facilitate both the amidation and the subsequent cyclodehydration in a one-pot manner. The reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole is a well-established analogous transformation. nih.gov

Table 1: Comparison of Chloroacetylating Agents

| Reagent | Advantages | Disadvantages | Typical Conditions |

| Chloroacetyl Chloride | Highly reactive, often leading to faster reaction times. | Moisture sensitive, generates HCl as a byproduct requiring a base or careful handling. | Inert solvent (e.g., dichloromethane, THF), often at reduced temperatures initially, followed by heating for cyclization. |

| Chloroacetic Acid | Less hazardous, more stable. | Requires harsher conditions (high temperature, strong acid catalyst) for cyclization. | High-boiling solvent or neat reaction with a dehydrating agent like PPA. |

Alternative Chloromethylation Protocols

Beyond the direct use of chloroacetic acid derivatives, other chloromethylation strategies can be envisioned, although specific examples for this compound are scarce. One potential alternative involves the chlorination of a pre-formed 2-methyl-4-fluoro-1,3-benzoxazole. However, this method can suffer from a lack of selectivity and the potential for over-chlorination.

Integrated Synthetic Pathways for this compound

The synthesis of this compound can be designed as a multi-step sequence or as a more streamlined one-pot process. The choice of strategy often depends on the desired scale, purity requirements, and the availability of starting materials.

One-Pot Reaction Strategies

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, leading to increased efficiency and reduced waste. The reaction of 2-amino-3-fluorophenol with chloroacetic acid in the presence of a strong acid like polyphosphoric acid (PPA) is a classic example of a one-pot synthesis of a 2-(chloromethyl)benzoxazole. researchgate.net More advanced one-pot methods for the synthesis of benzoxazole derivatives often involve the use of catalysts that can promote multiple transformations in a single reaction vessel. For example, a one-pot synthesis of 3-difluoromethyl benzoxazole-2-thiones has been reported from 2-aminophenol, sodium chlorodifluoroacetate, and elemental sulfur. nih.gov While not directly applicable to the target molecule, this demonstrates the potential for developing innovative one-pot strategies.

Advanced and Sustainable Synthetic Methodologies

Recent research has focused on the development of more sustainable and efficient methods for the synthesis of benzoxazoles, utilizing various catalytic systems.

Catalytic Approaches (e.g., Transition Metal Catalysis, Ionic Liquids, Nanocatalysis)

Transition Metal Catalysis: Transition metal catalysts, particularly those based on copper and palladium, have been extensively used in the synthesis of benzoxazoles. nitrkl.ac.in These catalysts can facilitate C-H activation and cross-coupling reactions, enabling the construction of the benzoxazole core from various precursors. While specific examples for the synthesis of this compound are not prominent, the general applicability of these catalysts suggests their potential in developing novel synthetic routes.

Ionic Liquids: Ionic liquids have gained attention as green and reusable catalysts and reaction media for the synthesis of benzoxazoles. nih.govnih.govacs.orgbepls.comresearchgate.net They can act as both the solvent and the catalyst, facilitating the condensation of 2-aminophenols with various electrophiles under mild conditions. The use of Brønsted acidic ionic liquids has been shown to be effective for the synthesis of benzoxazoles from 2-aminophenols and aldehydes. nih.govacs.org

Nanocatalysis: Nanocatalysts offer several advantages, including high surface area, enhanced catalytic activity, and ease of separation and recyclability. researchgate.net Various nanocatalysts, such as those based on magnetic nanoparticles, have been successfully employed for the synthesis of benzoxazole derivatives. ajchem-a.com For instance, Fe3O4@SiO2-SO3H nanoparticles have been used as a reusable heterogeneous catalyst for the solvent-free synthesis of 2-aryl benzoxazoles. ajchem-a.com The application of such nanocatalysts could provide a more sustainable and efficient route to this compound.

Table 2: Overview of Advanced Catalytic Approaches for Benzoxazole Synthesis

| Catalytic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Transition Metal Catalysis | High efficiency, broad substrate scope. | Milder reaction conditions, potential for novel bond formations. |

| Ionic Liquids | "Green" solvents, reusable, can act as both solvent and catalyst. | Improved reaction rates, simplified work-up, environmentally benign. nih.govnih.govacs.orgbepls.comresearchgate.net |

| Nanocatalysis | High catalytic activity, easy recovery and reusability. researchgate.net | Increased efficiency, reduced catalyst loading, sustainable process. ajchem-a.comajchem-a.com |

Green Chemistry Principles in Benzoxazole Synthesis

The synthesis of benzoxazole derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. Modern sustainable methods such as microwave-assisted synthesis, ultrasound irradiation, mechanochemistry, and the use of deep eutectic solvents have been successfully applied to the formation of the benzoxazole core, offering significant advantages over conventional heating methods. mdpi.com These techniques often lead to shorter reaction times, higher yields, and simpler work-up procedures.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactants directly and efficiently. This method can dramatically reduce reaction times from hours to minutes and often results in higher product yields and purity. ias.ac.inbeilstein-journals.orgnih.gov For the synthesis of 2-substituted benzoxazoles, microwave irradiation has been employed for the critical cyclocondensation step. For instance, the reaction of 2-aminophenols with aldehydes can be effectively promoted by microwave heating, leading to the desired benzoxazole library in good to excellent yields. ias.ac.in One study on the synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives demonstrated that microwave-assisted synthesis at 600 W and 50 °C could complete the reaction in 3 hours, achieving high yields. mdpi.com

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis (UAOS) employs acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions. nih.gov This process generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and reaction rates. nih.gov The application of ultrasound has proven effective in synthesizing various heterocyclic compounds, including benzoxazoles. In a comparative study, the cyclocondensation to form 2-arylbenzoxazoles was achieved in 2 hours at 50 °C with ultrasound assistance, a significant improvement over the 7-9 hours required by conventional methods. mdpi.com

Mechanochemical Synthesis

Mechanochemistry involves inducing chemical reactions by the direct application of mechanical force, such as grinding or milling, often in the absence of a solvent (neat grinding) or with minimal solvent (liquid-assisted grinding). colab.wsbeilstein-journals.org This solvent-free approach is highly aligned with green chemistry principles. The synthesis of benzoxazoles via mechanochemical methods has been shown to be efficient and rapid. For example, the cyclocondensation reaction to form 2-phenylbenzoxazole (B188899) derivatives was completed in 2 hours with a high yield by ball milling at a frequency of 14 Hz. mdpi.com This technique avoids the use of bulk, often toxic, solvents, simplifying product isolation and reducing environmental impact.

Deep Eutectic Solvents (DESs)

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to conventional volatile organic solvents. mdpi.comjourcc.com They are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than that of the individual components. mdpi.comdntb.gov.ua DESs are often biodegradable, non-toxic, and inexpensive. Their use as a reaction medium for benzoxazole synthesis has been explored successfully. In the synthesis of 2-(3,4-disubstituted phenyl)benzoxazoles, using a DES as the solvent at 40 °C allowed the reaction to be completed in 3 hours, demonstrating their potential as effective and environmentally benign reaction media. mdpi.com

Interactive Data Table: Comparison of Green Synthetic Methods for Benzoxazole Synthesis

The following table summarizes the comparative efficacy of different green chemistry approaches against a conventional method for the synthesis of 2-arylbenzoxazole derivatives, based on findings from a study on sustainable synthesis. mdpi.com

| Synthesis Method | Temperature (°C) | Time | Yield (%) |

| Conventional | Room Temp. | 7-9 h | 75-91 |

| Microwave-Assisted | 50 °C | 3 h | 89-98 |

| Ultrasound-Assisted | 50 °C | 2 h | 92-99 |

| Mechanochemical | N/A | 2 h | 86-97 |

| Deep Eutectic Solvents | 40 °C | 3 h | 85-96 |

Chemical Reactivity and Transformational Pathways of 2 Chloromethyl 4 Fluoro 1,3 Benzoxazole

Reactivity of the Chloromethyl Group at Position 2

The chloromethyl group (-CH₂Cl) attached to the C2 position of the benzoxazole (B165842) ring is the primary site of reactivity for this molecule. The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom and the benzoxazole ring system. This makes it highly susceptible to attack by nucleophiles. The chlorine atom serves as an effective leaving group, facilitating a variety of substitution reactions.

The primary reaction pathway for the chloromethyl group is nucleophilic substitution, typically proceeding via an Sₙ2 mechanism. The lability of the chlorine atom allows for its displacement by a wide range of nucleophiles, making 2-(chloromethyl)-4-fluoro-1,3-benzoxazole a versatile building block in organic synthesis. Halides are effective leaving groups, and their reactivity in Sₙ2 reactions generally follows the order I > Br > Cl vanderbilt.edu.

Common nucleophiles that can react with the chloromethyl group include:

Amines: Primary and secondary amines can displace the chloride to form the corresponding aminomethyl derivatives, which are important scaffolds in medicinal chemistry.

Thiols: Thiolates are excellent nucleophiles and react readily to form thioethers.

Cyanide: The introduction of a cyano group provides a handle for further chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

Azides: Substitution with the azide anion yields an azidomethyl derivative, which can be subsequently reduced to a primary amine or used in cycloaddition reactions vanderbilt.edu.

A significant application of the reactivity of the chloromethyl group is in the synthesis of ethers through reactions with alcohols and phenols (a variation of the Williamson ether synthesis). The reaction involves the deprotonation of an alcohol or phenol with a base to form a more nucleophilic alkoxide or phenoxide, which then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride.

For example, the synthesis of various O-alkylated benzaldehyde derivatives has been demonstrated by reacting hydroxybenzaldehydes with compounds containing chloroethyl groups in the presence of a base mdpi.com. This established reactivity pattern is directly applicable to this compound for the creation of a diverse range of ether-linked benzoxazole derivatives. These reactions are typically carried out in a polar aprotic solvent to facilitate the Sₙ2 pathway.

Beyond direct substitution with heteroatom nucleophiles, the chloromethyl group can undergo other useful functional group interconversions. These transformations expand the synthetic utility of the parent molecule. One key example is the Finkelstein reaction, where the chloride is exchanged for a more reactive iodide by treatment with sodium iodide in acetone vanderbilt.edu. The resulting iodomethyl derivative is a more potent electrophile for subsequent nucleophilic substitution reactions.

The table below summarizes key transformations of the chloromethyl group.

| Reaction Type | Reagents | Product Functional Group |

| Amination | R₂NH | -CH₂-NR₂ |

| Thioetherification | R-SH, Base | -CH₂-S-R |

| Cyanation | KCN | -CH₂-CN |

| Azidation | NaN₃ | -CH₂-N₃ |

| Etherification | R-OH, Base | -CH₂-O-R |

| Finkelstein Reaction | NaI, Acetone | -CH₂-I |

Electronic and Steric Influence of the Fluoro Substituent at Position 4

The fluorine substituent has a dual electronic influence on the attached benzene (B151609) ring. It exhibits a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating mesomeric or resonance effect (+M) due to its lone pairs of electrons.

Inductive Effect (-I): The powerful -I effect deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to an unsubstituted benzoxazole. This electron-withdrawing capability pulls electron density from the ring system nih.gov.

Mesomeric Effect (+M): The +M effect, where a lone pair on the fluorine is donated into the π-system of the ring, is weaker for fluorine than for other halogens but is still operative. This effect preferentially increases the electron density at the ortho and para positions relative to the meta position.

The electronic and steric properties of the fluorine atom can be harnessed to direct chemical transformations. In potential electrophilic aromatic substitution reactions on the benzene ring, the fluorine atom would direct incoming electrophiles to the position para to it (position 7) and, to a lesser extent, the position ortho to it (position 5).

Sterically, the fluorine atom at position 4 is relatively small, but its presence can still create steric hindrance that influences the approach of reagents to the adjacent nitrogen atom (N-3) or the fused bond. In studies on related fluorinated heterocyclic liquid crystals, it has been observed that lateral fluorine atoms can cause a more distorted spatial configuration, which can suppress intermolecular stacking nih.gov. This steric influence could similarly affect intermolecular interactions and reaction transition states for this compound. The electron-withdrawing nature of fluorine also impacts the basicity of the benzoxazole nitrogen atom, making it less nucleophilic than in its non-fluorinated counterpart.

The table below summarizes the key influences of the fluoro substituent.

| Effect Type | Description | Consequence on Reactivity |

| Electronic | ||

| Inductive Effect (-I) | Strong electron withdrawal from the ring. | Deactivates the aromatic ring towards electrophilic attack. Lowers the basicity of the N-3 atom. |

| Mesomeric Effect (+M) | Weak electron donation to the ring. | Directs incoming electrophiles to the ortho (5) and para (7) positions. |

| Steric | ||

| Steric Hindrance | Presence of the atom adjacent to the oxazole (B20620) ring. | Can influence the approach of reagents to the N-3 and C-4 positions, potentially affecting reaction rates and regioselectivity. |

Benzoxazole Ring Stability and Potential Rearrangements

The benzoxazole scaffold, a fusion of benzene and oxazole rings, is a prominent heterocyclic system known for its general stability, which is attributed to its aromatic character. mdpi.com This inherent stability allows for a wide range of synthetic modifications and applications. However, the stability of the benzoxazole ring in a specific derivative like this compound is influenced by the nature and position of its substituents. The 2-(chloromethyl) and 4-fluoro groups play a significant role in modulating the electronic properties and, consequently, the reactivity and stability of the entire molecule.

From a photochemical standpoint, the stability of fluorinated aromatic compounds can be complex. The presence of fluorine can influence the absorption and emission properties of the molecule. tandfonline.com While some fluorinated heterocycles exhibit high stability, others may be susceptible to photochemical reactions, including potential defluorination, depending on the specific molecular structure and the reaction environment. ijpbs.com

Under chemical stressors, the stability of the benzoxazole ring can be compromised. The electron-withdrawing nature of the fluorine atom at the 4-position influences the electron density of the fused benzene ring. This can affect the susceptibility of the ring to nucleophilic or electrophilic attack. Computational studies on substituted benzoxazoles have shown that the electronic effects of substituents have a predictable impact on the reactivity and selectivity of reactions involving the benzoxazole core. marmara.edu.trresearchgate.net

While the benzoxazole ring is stable under many synthetic conditions, including those involving acidic or basic catalysts for its formation, mdpi.comorganic-chemistry.org extreme conditions can lead to ring-opening reactions. For instance, certain substituted benzoxazoles have been shown to undergo ring cleavage when treated with strong nucleophiles. nih.gov The 2-(chloromethyl) group in the target molecule is a reactive site for nucleophilic substitution. While these reactions typically occur at the chloromethyl carbon, strong nucleophilic conditions could potentially lead to an attack on the ring itself, although this is less common.

Potential rearrangements of the benzoxazole skeleton, though not frequently observed, can be envisaged under specific circumstances. Intramolecular rearrangements, such as the Smiles rearrangement, are known to occur in related heterocyclic systems. acs.orgnih.gov This type of reaction involves an intramolecular nucleophilic aromatic substitution, and its feasibility would depend on the presence of suitable functional groups and the specific reaction conditions. While no specific studies document a Smiles rearrangement for this compound, it represents a theoretical pathway for rearrangement if the molecule were to be transformed into a suitable precursor.

The stability of the benzoxazole ring in this compound is summarized in the table below, based on general knowledge of related compounds.

| Condition | Stability of Benzoxazole Ring | Influencing Factors | Potential Outcome |

| Thermal | Generally High | Aromaticity of the benzoxazole core; Strong C-F bond. thieme-connect.demarmara.edu.tracs.org | Decomposition at very high temperatures. |

| Photochemical | Variable | Absorption of UV-Vis light; Nature of excited states. | Potential for photodecomposition or phototransformation. ijpbs.com |

| Acidic | Generally Stable | Protonation of the nitrogen atom can activate the ring. | Ring opening under harsh acidic conditions. |

| Basic | Generally Stable | Deprotonation is unlikely; resistance to nucleophilic attack on the ring. | Ring opening under harsh basic conditions or with potent nucleophiles. nih.gov |

Theoretical and Computational Investigations of 2 Chloromethyl 4 Fluoro 1,3 Benzoxazole

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 2-(chloromethyl)-4-fluoro-1,3-benzoxazole is fundamentally dictated by the arrangement of its constituent atoms and the interplay of their electronic effects. Molecular orbital (MO) theory is a powerful tool for describing the distribution of electrons within the molecule and for predicting its chemical properties.

Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap generally suggests higher reactivity.

For this compound, the presence of the electron-withdrawing fluorine atom on the benzene (B151609) ring is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted benzoxazole (B165842). This is a common effect observed in fluorinated aromatic systems. mdpi.comnih.gov The chloromethyl group at the 2-position also influences the electronic distribution.

The distribution of the HOMO and LUMO across the molecule provides further detail on its reactivity. In many benzoxazole derivatives, the HOMO is primarily located on the benzoxazole ring system, while the LUMO is distributed over the entire molecule. researchgate.net This suggests that the benzoxazole core is the primary site for electrophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Benzoxazole System

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are representative values for a substituted benzoxazole and can vary depending on the specific computational method and basis set used.

Conformational Analysis and Molecular Geometry

The three-dimensional structure of this compound, including its bond lengths, bond angles, and dihedral angles, can be accurately determined using computational methods such as Density Functional Theory (DFT). semanticscholar.org These calculations help to identify the most stable conformation of the molecule.

The benzoxazole core is a planar bicyclic system. The primary conformational flexibility in this compound arises from the rotation of the chloromethyl group around the C-C bond connecting it to the oxazole (B20620) ring. Computational studies on similar 2-substituted benzoxazoles can provide insight into the rotational barriers and preferred orientations of this group.

The presence of the fluorine atom is not expected to significantly alter the planarity of the benzoxazole ring, but it will affect the bond lengths and angles within the benzene portion of the molecule due to its high electronegativity.

Table 2: Predicted Geometrical Parameters for this compound

| Parameter | Value |

| C-F Bond Length | ~1.35 Å |

| C-Cl Bond Length | ~1.78 Å |

| C=N Bond Length (oxazole) | ~1.30 Å |

| C-O Bond Length (oxazole) | ~1.36 Å |

| Dihedral Angle (O-C-C-Cl) | Variable (dependent on conformation) |

Note: These are predicted values based on typical bond lengths and angles for similar structures.

Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers several tools to predict the reactivity and selectivity of a molecule. These include the analysis of the molecular electrostatic potential (MESP) and the calculation of Fukui functions. researchgate.netmdpi.com

The MESP map provides a visual representation of the charge distribution on the molecule's surface. walisongo.ac.id Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are likely sites for nucleophilic attack. For this compound, the nitrogen atom of the oxazole ring is expected to be a region of negative potential, while the hydrogen atoms and the carbon of the chloromethyl group will exhibit positive potential.

Fukui functions are another set of reactivity descriptors derived from DFT that can identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The condensed Fukui function provides a value for each atom, indicating its susceptibility to a particular type of attack.

Table 3: Predicted Local Reactivity Descriptors for Key Atoms in this compound

| Atom | Susceptibility to Nucleophilic Attack (f+) | Susceptibility to Electrophilic Attack (f-) |

| C2 (of oxazole) | High | Low |

| N3 (of oxazole) | Low | High |

| C (of chloromethyl) | High | Low |

| Benzene Ring Carbons | Moderate | Moderate |

Note: This table represents a qualitative prediction of reactivity based on the electronic properties of the functional groups.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction pathway can be constructed.

For this compound, a key reaction is the nucleophilic substitution at the chloromethyl group. A nucleophile can attack the carbon atom of the CH2Cl group, displacing the chloride ion. Computational modeling can be used to determine the activation energy for this process and to explore how the reaction rate is influenced by the nature of the nucleophile and the solvent.

Another potential reaction is electrophilic aromatic substitution on the fluorinated benzene ring. The fluorine atom is an ortho-, para-directing deactivator. Computational studies can help predict the preferred site of substitution by analyzing the stability of the intermediate sigma complexes.

By modeling these and other potential reactions, a deeper understanding of the chemical behavior of this compound can be achieved, guiding its use in chemical synthesis and materials science.

Applications of 2 Chloromethyl 4 Fluoro 1,3 Benzoxazole in Chemical Science and Industry

Utilization as a Versatile Synthetic Intermediate and Building Block

The reactivity of the chloromethyl group makes 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole a versatile intermediate in organic synthesis. This functional group serves as a key handle for introducing the 4-fluoro-1,3-benzoxazole moiety into a wide array of other molecules. The benzoxazole (B165842) core itself is a privileged scaffold in medicinal chemistry and materials science, and this building block provides a convenient route for the elaboration of more complex derivatives. nih.gov

The synthesis of various 2-substituted benzoxazoles is a focal point of research due to their wide-ranging applications. nih.gov The chloromethyl derivative is particularly useful for nucleophilic substitution reactions, where the chlorine atom is displaced by a variety of nucleophiles to create new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the construction of diverse molecular architectures.

Applications in Material Science and Optics

The inherent photophysical properties of the benzoxazole ring system are leveraged in the field of material science, particularly in applications requiring fluorescence and optical activity.

Fluorescent Dyes and Brightening Agents

Benzoxazole derivatives are well-regarded for their fluorescent properties. periodikos.com.br They are known to exhibit strong fluorescence, often in the blue region of the spectrum. researchgate.net This characteristic makes them suitable for use as fluorescent dyes and optical brightening agents. researchgate.net These compounds function by absorbing ultraviolet light and re-emitting it as visible blue light, which results in a whiter appearance for treated materials. The introduction of a fluorine atom can further modulate the photophysical properties of the benzoxazole core, potentially enhancing its quantum yield and stability.

Organic Plastic Scintillators

Derivatives of benzoxazole have been investigated for their use in organic plastic scintillators. uj.edu.pl These materials are designed to emit light upon exposure to ionizing radiation and are crucial components in radiation detectors. In this context, benzoxazole compounds can act as wavelength shifters. plos.orggoogle.com They absorb the initial light emitted by the primary scintillator (often in the UV range) and re-emit it at a longer wavelength that is more efficiently detected by photodetectors. google.com The unique electronic properties of the benzoxazole ring contribute to this efficient energy transfer process.

Agrochemical and Related Industrial Uses

The benzoxazole and related benzothiazole (B30560) scaffolds have demonstrated a broad spectrum of biological activities, which has led to their investigation in the agrochemical sector. mdpi.comresearchgate.net These heterocyclic systems are important structures in the discovery of new agricultural chemicals. mdpi.com While specific applications of this compound in commercial agrochemicals are not extensively detailed, its role as a synthetic intermediate suggests its potential use in the synthesis of new herbicidal, fungicidal, or insecticidal compounds. mdpi.comnbinno.com The fluorine substituent is a common feature in many modern agrochemicals, often enhancing their efficacy and metabolic stability.

Applications in Textile Auxiliaries

The use of benzoxazole derivatives as fluorescent brightening agents directly ties into their application as textile auxiliaries. researchgate.net By imparting a brighter and cleaner appearance to fabrics, these compounds improve the aesthetic quality of textiles. The stability and light-fastness of the benzoxazole core are advantageous for this application, ensuring a long-lasting whitening effect.

Challenges and Future Directions in the Research of 2 Chloromethyl 4 Fluoro 1,3 Benzoxazole

Development of Highly Efficient and Atom-Economical Synthetic Methods

A primary challenge in the study of 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole is the development of synthetic routes that are not only high-yielding but also adhere to the principles of green and sustainable chemistry. Traditional methods for benzoxazole (B165842) synthesis often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. beilstein-journals.org Future research must focus on creating more efficient and atom-economical pathways.

Challenges:

Harsh Conditions: Classical condensation reactions for forming the benzoxazole ring can require high temperatures and strong acids, which may not be compatible with sensitive functional groups and can lead to side products. beilstein-journals.org

Stoichiometric Waste: Many conventional methods generate stoichiometric amounts of byproducts, leading to low atom economy and complicating product purification. acs.org

Limited Availability of Precursors: The synthesis relies on substituted precursors like 2-amino-3-fluorophenol (B155953), whose availability and cost can be a limiting factor.

Future Directions:

Catalytic Approaches: A major thrust for future work will be the use of advanced catalytic systems. This includes employing heterogeneous catalysts, such as magnetic nanoparticles (e.g., Fe3O4@SiO2-SO3H) ajchem-a.comajchem-a.com or reusable Brønsted acidic ionic liquids, which simplify catalyst recovery and reduce waste. nih.govacs.org Ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) reactions represent a highly atom-economical route, producing only hydrogen and water as byproducts. acs.org

Green Chemistry Principles: The adoption of green solvents (or solvent-free conditions), microwave-assisted synthesis, and sonication can drastically reduce reaction times, improve energy efficiency, and lead to higher yields. rsc.orgnih.gov

C-H Functionalization: Direct functionalization of the C-H bond at the C2 position of a pre-formed benzoxazole ring is an attractive, atom-economical strategy that avoids the need for pre-functionalized substrates. nih.gov

| Synthetic Strategy | Traditional Method (e.g., Condensation) | Future Direction (e.g., Catalytic ADC) |

| Reagents | Stoichiometric strong acids/bases | Catalytic amounts of reusable catalysts |

| Conditions | High temperatures, long reaction times | Milder conditions, shorter reaction times |

| Byproducts | Salt waste, other stoichiometric byproducts | Primarily water and/or hydrogen |

| Atom Economy | Low to moderate | High to excellent |

| Sustainability | Poor | Good to excellent |

Exploration of Novel Derivatization and Functionalization Strategies

The structure of this compound offers two primary sites for modification: the reactive C2-chloromethyl group and the C4-fluoro substituent. Exploring the chemistry of these sites is crucial for creating new molecules with tailored properties.

Challenges:

Controlling Reactivity: The high reactivity of the chloromethyl group can lead to undesired side reactions or over-alkylation if not carefully controlled.

Limited C-F Bond Activation: While the fluorine atom significantly influences the electronic properties of the molecule, its direct substitution or functionalization on the benzene (B151609) ring is chemically challenging.

Future Directions:

C2-Chloromethyl Group Derivatization: The chloromethyl group is an excellent electrophilic handle for nucleophilic substitution reactions. Future research should focus on reacting it with a wide array of nucleophiles (amines, thiols, alcohols, azides) to generate libraries of novel derivatives. The reactivity of similar 2-(trichloromethyl)benzoxazoles has been explored, providing a foundation for this work. researchgate.net This strategy allows for the introduction of diverse functional groups, enabling the fine-tuning of the compound's physical and chemical properties.

Late-Stage Functionalization: Techniques like the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click reaction could be explored for late-stage functionalization, offering a powerful tool for modifying complex molecules containing the benzoxazole core. mdpi.com

Leveraging the Fluoro Group: The electron-withdrawing nature of the fluorine atom modifies the reactivity of the entire benzoxazole system. nih.govresearchgate.net Research should investigate how this substituent influences the kinetics and outcomes of derivatization reactions at the C2 position. Furthermore, advanced synthetic methods could be explored to enable selective functionalization at positions adjacent to the fluorine atom.

| Derivatization Site | Reagent/Reaction Type | Potential Functional Group |

| C2-Chloromethyl | Amines (R₂NH) | -CH₂-NR₂ |

| Thiols (RSH) | -CH₂-SR | |

| Azide (N₃⁻) | -CH₂-N₃ (precursor for amines, triazoles) | |

| Alcohols/Phenols (ROH) | -CH₂-OR | |

| Cyanide (CN⁻) | -CH₂-CN |

Advanced Characterization Techniques for Complex Transformations

Understanding the mechanisms, kinetics, and intermediates involved in the synthesis and derivatization of this compound is critical for process optimization and the rational design of new transformations.

Challenges:

Detection of Transient Species: Many reactions proceed through short-lived, low-concentration intermediates that are difficult to detect and characterize using conventional offline analytical methods.

Complex Reaction Mixtures: The formation of multiple products and byproducts can complicate the analysis and elucidation of reaction pathways.

Future Directions:

In-situ and Operando Spectroscopy: The implementation of real-time reaction monitoring techniques is a key future direction. Flow-cell integration with Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allows for the in-operando observation of reaction intermediates, providing crucial mechanistic insights and kinetic data. researchgate.net

Advanced Mass Spectrometry: Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and Ion Mobility-Mass Spectrometry (IMS-MS) are powerful tools for monitoring catalytic intermediates and elucidating complex reaction networks in real-time. uvic.ca

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict the stability of intermediates, and understand the electronic effects of the fluorine substituent on reactivity. mdpi.com This theoretical insight can guide experimental design and help interpret complex analytical data.

| Technique | Information Gained | Application Area |

| In-situ FTIR/NMR | Real-time concentration of reactants, products, and intermediates; reaction kinetics. researchgate.net | Process optimization, mechanistic studies. |

| Advanced MS (ESI-MS, IMS-MS) | Identification of transient catalytic species and low-concentration intermediates. uvic.ca | Elucidation of complex reaction mechanisms. |

| X-ray Crystallography | Unambiguous determination of molecular structure and stereochemistry. | Structural confirmation of novel derivatives. |

| DFT Calculations | Reaction energy profiles, transition state geometries, electronic properties. mdpi.com | Mechanistic hypothesis testing, rational design. |

Expansion of Non-Biological Industrial and Chemical Applications

While benzoxazoles are widely studied for their biological activity, the unique properties imparted by the fluoro and chloromethyl groups in this compound make it a promising candidate for various non-biological and industrial applications.

Challenges:

Processability of Materials: Benzoxazole-containing polymers can suffer from poor solubility and processability, limiting their practical application.

Competition with Existing Materials: New materials must offer significant performance advantages to displace established technologies.

Future Directions:

Organic Electronics: Benzoxazoles are known to be used as fluorescent brighteners, laser dyes, and dopants in organic light-emitting diodes (OLEDs). researchgate.net The presence of fluorine can enhance electro-optical properties, such as birefringence and dielectric anisotropy, making fluorinated benzoxazoles attractive for applications in liquid crystal (LC) photonics. mdpi.com Future work should focus on synthesizing and characterizing novel materials derived from this compound for these applications.

High-Performance Polymers: The benzoxazole ring imparts high thermal stability and mechanical strength. This compound could serve as a monomer or a cross-linking agent (via the chloromethyl group) for the synthesis of advanced polymers for the aerospace and microelectronics industries. researchgate.net

Chemosensors: The benzoxazole core can be functionalized to create chemosensors. The reactive chloromethyl group allows for the attachment of specific binding units, while the fluorine atom can tune the electronic and photophysical properties of the sensor. researchgate.net

Scalability of Synthesis for Industrial Implementation

For any potential industrial application to be realized, a robust, cost-effective, and scalable synthesis of this compound is essential. Transitioning from laboratory-scale synthesis to large-scale production presents significant hurdles.

Challenges:

Cost and Safety: The cost of starting materials and reagents, as well as the safety considerations of handling reactive intermediates on a large scale, are major concerns.

Process Control: Maintaining consistent temperature, mixing, and reaction times is more difficult on a large scale and can impact yield and purity.

Catalyst Deactivation and Recovery: In catalytic processes, ensuring the longevity and efficient recovery of the catalyst is crucial for economic viability. chemistryjournal.net

Future Directions:

Continuous Flow Chemistry: A paradigm shift from traditional batch processing to continuous flow synthesis offers a promising solution to many scalability challenges. acs.orgacs.orgcam.ac.uk Flow reactors provide superior control over reaction parameters, enhance safety by minimizing the volume of reactive intermediates at any given time, and can be operated for extended periods to produce multi-gram or even kilogram quantities of product. durham.ac.uk

Development of Robust Heterogeneous Catalysts: The use of solid-supported or magnetic catalysts that can be easily separated from the reaction mixture and reused multiple times is critical for industrial-scale processes. ajchem-a.comorganic-chemistry.org Research into more active and durable heterogeneous catalysts will be a key enabler.

Process Automation: Automated synthesis platforms can be used for high-throughput screening of reaction conditions to rapidly identify optimal parameters for large-scale production, improving efficiency and reliability. chemistryjournal.netdurham.ac.uk

| Challenge | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Poor, risk of thermal runaway | Excellent, enhanced safety |

| Mixing | Often inefficient and variable | Highly efficient and reproducible |

| Scalability | Difficult, requires re-optimization | Straightforward, "scaling out" by running longer |

| Handling of Unstable Intermediates | Large hold-up volume, high risk | Minimal hold-up volume, intermediates are used as they are formed. acs.org |

Q & A

Q. What are the standard synthetic routes for 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole in laboratory settings?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous benzoxazole derivatives (e.g., nitro-substituted compounds) suggest a two-step approach:

Fluorination : Introduce the fluoro group via electrophilic aromatic substitution using fluorinating agents (e.g., Selectfluor®) under controlled conditions .

Chloromethylation : React the fluorinated intermediate with chloroacetic acid in the presence of a dehydrating agent (e.g., polyphosphoric acid) to form the chloromethyl-substituted benzoxazole core .

Optimization of reaction conditions (temperature, solvent, catalyst) is critical to maximize yield and purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm the chloromethyl (-CHCl) and fluoro substituents. Chemical shifts for the benzoxazole core (e.g., ~6.5–8.5 ppm for aromatic protons) and chloromethyl group (~4.5 ppm) are diagnostic .

- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure. Similar benzoxazole derivatives exhibit planar aromatic systems with weak C–H···O hydrogen bonds stabilizing the lattice .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways for synthesizing this compound?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to evaluate transition states and intermediates during fluorination and chloromethylation. Compare activation energies of competing pathways (e.g., para- vs. meta-substitution) to predict regioselectivity.

- Use molecular docking studies to assess the compound’s potential bioactivity, leveraging data from nitro-substituted analogs with known antimicrobial properties .

Q. What strategies address contradictions in reported biological activities of benzoxazole derivatives?

- Methodological Answer : Contradictions often arise due to substituent effects (e.g., fluoro vs. nitro groups) or assay variability. To resolve these:

Comparative Studies : Synthesize analogs (e.g., 4-fluoro vs. 4-nitro derivatives) and test them under standardized in vitro assays (e.g., MIC against Staphylococcus aureus) .

Mechanistic Profiling : Investigate covalent binding to biological targets (e.g., via mass spectrometry) to confirm interactions with nucleophilic residues (e.g., cysteine thiols) .

Q. How can crystallographic data inform the design of this compound derivatives for material science applications?

- Methodological Answer :

- Analyze crystal packing (e.g., π-stacking interactions, hydrogen bonds) to predict solubility and thermal stability. For example, planar benzoxazole cores enhance π-conjugation in polymers .

- Modify substituents (e.g., replacing chloromethyl with methyl) to alter intermolecular forces and tune material properties like conductivity or hydrophobicity .

Methodological Challenges

Q. What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Challenge 1 : Fluorination efficiency. Use flow chemistry to improve reagent mixing and reduce side reactions .

- Challenge 2 : Purification of chloromethyl intermediates. Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts .

Q. How can researchers validate the proposed mechanism of action for this compound in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Measure enzyme activity (e.g., IC) under varying concentrations of the compound. Compare with known inhibitors to infer competitive/non-competitive binding.

- Mass Spectrometry : Detect covalent adducts formed between the chloromethyl group and catalytic cysteine residues, confirming irreversible inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.